molecular formula C17H18ClNO4 B5764754 dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5764754
M. Wt: 335.8 g/mol
InChI Key: ZFIIUFYNWKWVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEP belongs to the class of pyridine derivatives and is synthesized through a multi-step process involving the reaction of various reagents.

Mechanism of Action

The mechanism of action of dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to act through various pathways, including the inhibition of pro-inflammatory cytokines and the activation of the Nrf2 pathway. dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to possess a range of biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and fibrosis. dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to possess anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

Dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for use in lab experiments, including its stability and ease of synthesis. However, dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate, including the development of novel synthetic methods for the production of dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate and the investigation of its potential use in the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate and its potential toxicity at high concentrations. Additionally, the use of dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate in combination with other drugs or compounds should be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves a multi-step process that starts with the reaction of ethyl acetoacetate and 4-chlorobenzaldehyde in the presence of sodium ethoxide. This reaction forms a compound known as 4-(4-chlorophenyl)-3-buten-2-one, which is then subjected to a Michael addition reaction with dimethyl malonate in the presence of a base. The resulting compound is then cyclized to form dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate.

Scientific Research Applications

Dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant applications of dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is in the field of medicinal chemistry, where it has been shown to possess a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

dimethyl 4-(4-chlorophenyl)-1-ethyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-4-19-9-13(16(20)22-2)15(14(10-19)17(21)23-3)11-5-7-12(18)8-6-11/h5-10,15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIIUFYNWKWVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-(4-chlorophenyl)-1-ethyl-1,4-dihydropyridine-3,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.